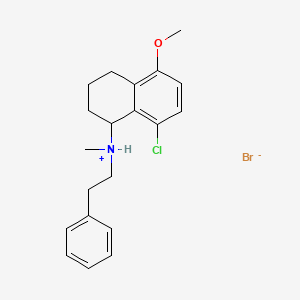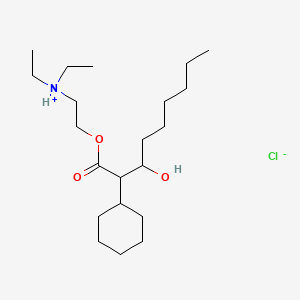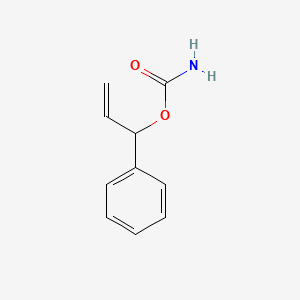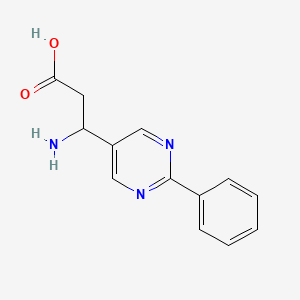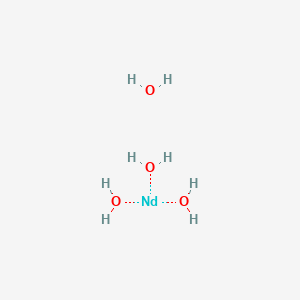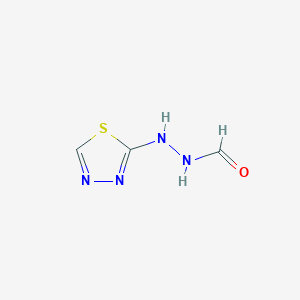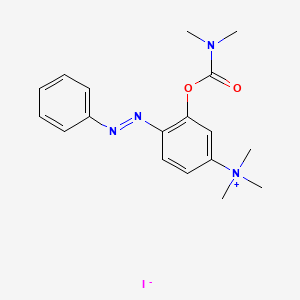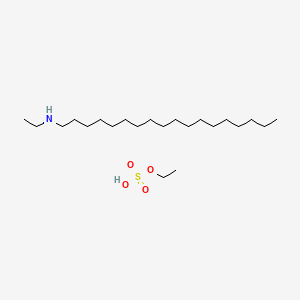![molecular formula C13H16Cl2N2O3 B13783142 Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate CAS No. 68921-70-0](/img/structure/B13783142.png)
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetylamino group, dichlorophenyl group, and a butyrate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are optimized to minimize by-products and maximize the output.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate involves its interaction with specific molecular targets. The acetylamino and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate
- Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]propionate
- Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]acetate
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
68921-70-0 |
|---|---|
Fórmula molecular |
C13H16Cl2N2O3 |
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
methyl 4-(2-acetamido-4,5-dichloroanilino)butanoate |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-8(18)17-12-7-10(15)9(14)6-11(12)16-5-3-4-13(19)20-2/h6-7,16H,3-5H2,1-2H3,(H,17,18) |
Clave InChI |
ISHOUVWLWQRCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1NCCCC(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


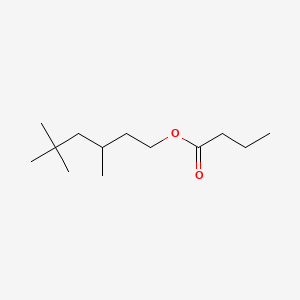

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)
